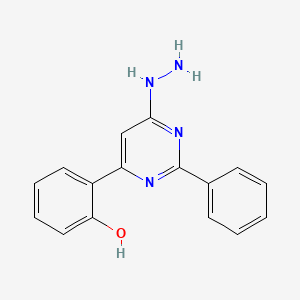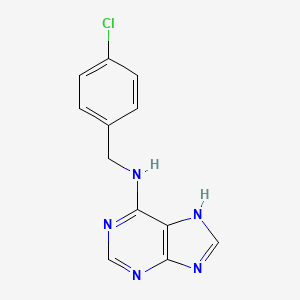![molecular formula C14H12ClNOS B5717808 3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
3-chloro-N-[2-(methylthio)phenyl]benzamide
Übersicht
Beschreibung
3-chloro-N-[2-(methylthio)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications. In We will also discuss the future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- One-Pot Synthesis of Derivatives: 3-Chloro-N-[2-(methylthio)phenyl]benzamide has been utilized in one-pot synthesis processes. A study by Miao et al. (2015) describes the use of related compounds for synthesizing 2-arylbenzoxazole derivatives via copper-catalyzed C–N and intramolecular C–O couplings with primary amines (Miao, Shi, He, Tong, Jiang, & Han, 2015).
Biological and Pharmacological Research
- Antimicrobial Properties: Limban et al. (2011) explored acylthioureas, a class of compounds related to 3-chloro-N-[2-(methylthio)phenyl]benzamide, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
- Antimicrobial Evaluation of Derivatives: Sethi et al. (2016) investigated benzimidazol-1-yl-methyl-benzamide derivatives, showing effective antimicrobial activity, highlighting the potential of similar compounds in antimicrobial applications (Sethi, Arora, Saini, & Jain, 2016).
- Mosquito Control: Schaefer et al. (1978) studied substituted benzamides, including compounds similar to 3-chloro-N-[2-(methylthio)phenyl]benzamide, showing effectiveness in inhibiting mosquito development, offering potential in controlling mosquito populations (Schaefer, Miura, Wilder, & Mulligan, 1978).
Material Science and Engineering
- Electronic and Dielectric Properties: Sreepad (2016) conducted first-principles calculations on chlorinated phenyl benzamides, demonstrating potential applications in semiconducting and photonic materials due to their electronic and dielectric properties (Sreepad, 2016).
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYJKIDZIQNMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(methylthio)phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)
